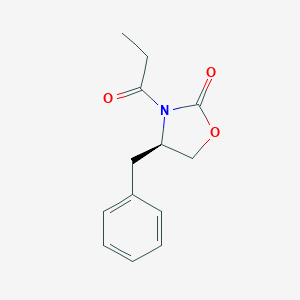

(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone

描述

属性

IUPAC Name |

(4R)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOBYFHKONUTMW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450141 | |

| Record name | (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131685-53-5 | |

| Record name | (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive protocol for the synthesis of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, a crucial chiral auxiliary in asymmetric synthesis. The document outlines the synthetic route starting from the commercially available precursor, (R)-4-benzyl-2-oxazolidinone, detailing the necessary reagents, reaction conditions, and purification methods. All quantitative data is presented in structured tables for clarity, and a detailed experimental workflow is visualized using a Graphviz diagram.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the N-acylation of (R)-4-benzyl-2-oxazolidinone. This reaction involves the deprotonation of the oxazolidinone nitrogen using a strong base, followed by the introduction of the propionyl group via reaction with propionyl chloride.

Experimental Protocol: N-Acylation of (R)-4-benzyl-2-oxazolidinone

This protocol is adapted from established procedures for the N-acylation of oxazolidinones.

Materials:

-

(R)-4-benzyl-2-oxazolidinone

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Propionyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Internal thermometer

-

Argon or nitrogen inlet

-

Rubber septa

-

Syringes

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an internal thermometer, and an argon inlet with a rubber septum is flushed with argon.

-

Dissolution: (R)-4-benzyl-2-oxazolidinone (1.0 eq) is added to the flask and dissolved in anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: A solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) is added dropwise via syringe over a period of 20 minutes, ensuring the internal temperature remains below -72 °C. The resulting mixture is stirred at -78 °C for 30 minutes.[1]

-

Acylation: Propionyl chloride (1.1 eq) is added dropwise via syringe over 10 minutes, maintaining an internal temperature below -73 °C.[1]

-

Reaction: The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.[1]

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography to yield this compound.

Data Presentation

Table 1: Reagent Quantities and Properties

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Density (g/mL) |

| (R)-4-benzyl-2-oxazolidinone | 177.20[2] | 1.0 | - |

| n-Butyllithium (in hexanes) | 64.06 | 1.05 | ~0.68 |

| Propionyl chloride | 92.52 | 1.1 | 1.065 |

| Tetrahydrofuran (THF) | 72.11 | - | 0.889 |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₃[3][4] |

| Molecular Weight | 233.26 g/mol [3][4] |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | 44-46 °C[3][4] |

| Optical Rotation [α]²⁰_D | -103 ± 5º (c=1 in EtOH)[3] |

| Purity | ≥ 99% (HPLC)[3] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Mechanism of Action of Evans Auxiliaries: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Since their development by David A. Evans and his colleagues in the early 1980s, chiral oxazolidinone-based auxiliaries have become a cornerstone of modern asymmetric synthesis.[1][2] Their remarkable capacity to induce high levels of stereocontrol in carbon-carbon bond-forming reactions has made them indispensable tools in the synthesis of complex, stereochemically rich molecules, including a wide array of natural products and pharmaceutical agents.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of Evans auxiliaries, detailed experimental protocols for their key applications, and quantitative data to illustrate their efficacy.

Core Principles of Stereocontrol

The high degree of stereoselectivity achieved with Evans auxiliaries is a result of a combination of steric and conformational effects that create a highly ordered and predictable transition state.[2][4] The overall process can be broken down into three critical stages: the attachment of the auxiliary to a carboxylic acid derivative, a diastereoselective enolate reaction, and the subsequent removal of the auxiliary to yield the desired chiral product.[1][2]

The stereodirecting power of the auxiliary is primarily attributed to a bulky substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl from valine or benzyl from phenylalanine), which effectively shields one face of the enolate.[2] Upon enolization, the metal cation (in alkylations) or boron atom (in aldol reactions) chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation locks the N-acyl group into a rigid conformation, further enhancing the facial bias and forcing an incoming electrophile to approach from the less sterically hindered side.[2][5]

Signaling Pathways and Logical Relationships

The general workflow for the application of Evans auxiliaries in asymmetric synthesis follows a logical progression from substrate preparation to the final chiral product. This can be visualized as a clear, sequential process.

Caption: General workflow for asymmetric synthesis using an Evans auxiliary.

The key to the stereoselectivity of Evans auxiliaries lies in the formation of a rigid, chelated Z-enolate, which presents two distinct faces to an incoming electrophile. The bulky substituent on the auxiliary effectively blocks one of these faces.

Caption: Stereocontrol model for electrophilic attack on a chelated Z-enolate.

For aldol reactions, the stereochemical outcome is often rationalized using the Zimmerman-Traxler model, which postulates a six-membered, chair-like transition state.[2][5] The chelated Z-enolate reacts with the aldehyde, which orients its largest substituent in a pseudo-equatorial position to minimize steric interactions, leading to the observed syn diastereomer.[5][6]

Caption: Key features of the Zimmerman-Traxler transition state model for Evans aldol reactions.

Quantitative Data

The utility of Evans auxiliaries is highlighted by the consistently high levels of diastereoselectivity and chemical yield achieved in a variety of reactions.

Table 1: Diastereoselective Alkylation of N-Acyloxazolidinones

| Auxiliary Substituent (R') | Acyl Group (R) | Electrophile (E-X) | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|---|

| Benzyl | Propionyl | Allyl Iodide | 98:2 | 80-90 |

| Isopropyl | Propionyl | Benzyl Bromide | >99:1 | 90 |

| Benzyl | Phenylacetyl | Methyl Iodide | 95:5 | 85 |

Data compiled from various sources demonstrating typical selectivities and yields.[7]

Table 2: Diastereoselective Aldol Reactions

| Auxiliary Substituent (R') | Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| Isopropyl | Propionyl | Isobutyraldehyde | >99:1 | 80-95 |

| Benzyl | Propionyl | Benzaldehyde | 97:3 | 88 |

| Isopropyl | Acetyl | Propionaldehyde | 95:5 | 75 |

Data representative of typical outcomes for Evans syn-aldol reactions.[6]

Experimental Protocols

The following are detailed methodologies for the key steps in a typical Evans auxiliary-mediated asymmetric synthesis.

1. Acylation of the Chiral Auxiliary

This protocol describes the acylation of the chiral auxiliary with an acid chloride, a common method for preparing the N-acyl oxazolidinone substrate.

-

Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi), propionyl chloride, stir bar, round-bottom flask, syringe, nitrogen atmosphere apparatus.

-

Procedure:

-

A solution of the oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

-

n-Butyllithium (1.05 eq) is added dropwise via syringe, and the resulting solution is stirred for 15 minutes.

-

Propionyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

-

2. Diastereoselective Alkylation

This protocol details the alkylation of the N-acyl oxazolidinone to create a new stereocenter.

-

Materials: N-propionyl oxazolidinone, anhydrous THF, sodium bis(trimethylsilyl)amide (NaHMDS), allyl iodide, stir bar, round-bottom flask, syringe, low-temperature cooling bath, nitrogen atmosphere apparatus.

-

Procedure:

-

A solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.[7]

-

NaHMDS (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate.[7]

-

Allyl iodide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.[7]

-

The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature.

-

The product is extracted into ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the major diastereomer is isolated by flash column chromatography.[7]

-

3. Auxiliary Cleavage to a Carboxylic Acid

This protocol describes the hydrolytic removal of the auxiliary to yield the chiral carboxylic acid.

-

Materials: Alkylated N-acyl oxazolidinone, THF, water, 30% hydrogen peroxide, lithium hydroxide (LiOH), sodium sulfite, stir bar, round-bottom flask.

-

Procedure:

-

The alkylated product (1.0 eq) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.

-

Aqueous hydrogen peroxide (4.0 eq) is added, followed by an aqueous solution of lithium hydroxide (2.0 eq).[8]

-

The reaction mixture is stirred at 0 °C for 1-2 hours.

-

The reaction is quenched by the addition of an aqueous solution of sodium sulfite (1.5 M, 5.0 eq).

-

The mixture is stirred for 20 minutes, and the THF is removed under reduced pressure.

-

The aqueous residue is diluted with water and washed with dichloromethane to remove the recovered chiral auxiliary.

-

The aqueous layer is acidified with HCl (e.g., 1 M) to a pH of approximately 2 and then extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the enantiomerically enriched carboxylic acid.[8]

-

Conclusion

Evans auxiliaries represent a robust and highly predictable method for controlling stereochemistry in organic synthesis. The mechanism of action, rooted in the formation of a sterically biased and conformationally rigid chelated enolate, allows for the reliable production of single diastereomers in a variety of important chemical transformations. The operational simplicity of the protocols and the high levels of stereocontrol achieved have solidified the place of Evans auxiliaries as a vital tool for chemists in academic and industrial research.[1][4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone: Physical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, a crucial chiral auxiliary in asymmetric synthesis and a significant modulator of cellular signaling pathways. This document details its physical and spectral characteristics, provides methodologies for their determination, and explores its role in key signaling cascades.

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline powder at room temperature.[1] Its chiral nature makes it an invaluable tool in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry for the development of anti-inflammatory and analgesic drugs.[2]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₃ | [3] |

| Molecular Weight | 233.26 g/mol | [3] |

| Melting Point | 44-46 °C | [3] |

| Boiling Point | 396.6 °C at 760 mmHg | [4] |

| Specific Rotation [α]²⁰/D | -102° (c=1 in ethanol) | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Purity | ≥98.0% (GC) | [5] |

| Appearance | White to light yellow crystal powder | [1][6] |

| Solubility | Soluble in chloroform and ethanol | |

| Optical Purity (ee) | 99% (HPLC) | [3] |

Experimental Protocols

Detailed methodologies for the determination of the key physical and spectral properties of this compound are provided below.

Synthesis of this compound[6]

This synthesis involves the acylation of (S)-4-benzyl-2-oxazolidinone.

Materials:

-

(S)-4-benzyl-2-oxazolidinone (800 mg, 4.5 mmol)

-

Anhydrous tetrahydrofuran (THF) (30 mL)

-

1.6 M n-butyllithium in hexane (3.1 mL, 5.0 mmol)

-

Propionyl chloride (0.43 mL, 5.0 mmol)

-

Saturated ammonium chloride solution

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Dry ice/acetone bath

-

Nitrogen atmosphere

Procedure:

-

Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF in a dry reaction vial under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the n-butyllithium solution dropwise over 3 minutes.

-

Stir the mixture for 30 minutes at -78 °C.

-

Slowly add propionyl chloride over 3 minutes.

-

Allow the reaction solution to warm to room temperature over 14 hours.

-

Quench the reaction by adding 10 mL of saturated ammonium chloride solution and 30 mL of water.

-

Extract the aqueous layer three times with 40 mL of ethyl acetate.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the product.

Caption: Synthetic workflow for this compound.

Melting Point Determination

Apparatus:

-

Capillary melting point apparatus

-

Melting point capillary tubes

-

Thermometer

Procedure:

-

Ensure the capillary melting point apparatus is clean and calibrated.

-

Place a small amount of the crystalline this compound into a melting point capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (44-46 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Specific Rotation Measurement

Apparatus:

-

Polarimeter with a sodium lamp (D-line, 589.3 nm)

-

1 dm polarimeter cell

-

Volumetric flask (10 mL)

-

Analytical balance

Procedure:

-

Accurately weigh approximately 100 mg of this compound.

-

Dissolve the sample in absolute ethanol in a 10 mL volumetric flask and fill to the mark. Ensure complete dissolution.

-

Calibrate the polarimeter with a blank (pure ethanol).

-

Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the optical rotation.

-

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters (1 dm), and c is the concentration in g/mL.

Spectral Analysis

Apparatus:

-

500 MHz NMR Spectrometer

-

NMR tubes

-

Deuterated chloroform (CDCl₃)

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum at 500 MHz.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

The expected chemical shifts (δ) are: 7.33 (dd, J₁ = 7.4 Hz, J₂ = 7.6 Hz, 2H), 7.29 (d, J = 6.9 Hz, 1H), 7.21 (d, J = 7.4 Hz, 2H), 4.67 (m, 1H), 4.18 (m, 2H), 3.31 (dd, J₁ = 13.3 Hz, J₂ = 3.2 Hz, 1H), 2.96 (m, 2H), 2.77 (dd, J₁ = 13.3 Hz, J₂ = 3.7 Hz, 1H), 1.21 (t, J = 7.4 Hz, 3H).[6]

Apparatus:

-

NMR Spectrometer (e.g., 125 MHz)

-

NMR tubes

-

Deuterated chloroform (CDCl₃)

Procedure:

-

Prepare a concentrated solution of the compound (20-50 mg) in CDCl₃.

-

Acquire the ¹³C NMR spectrum.

-

Process the data to identify the chemical shifts of the 13 carbon atoms.

Apparatus:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

KBr pellets or ATR accessory

Procedure (KBr Pellet Method):

-

Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder.

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Characteristic peaks for the oxazolidinone and carbonyl groups should be observed.

Apparatus:

-

Mass Spectrometer (e.g., ESI or GC-MS)

Procedure (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

The expected molecular ion peak [M+H]⁺ should be observed at m/z 234.1.

Role in Cellular Signaling

This compound is recognized for its biological activity as an activator of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase 1 (SAPK1) and p38/SAPK2 pathways.[1] These pathways are critical in regulating cellular responses to stress, inflammation, and apoptosis.

JNK/SAPK Signaling Pathway

The JNK/SAPK pathway is a mitogen-activated protein kinase (MAPK) cascade that is activated by various cellular stresses and inflammatory cytokines. Activation of this pathway leads to the phosphorylation of c-Jun, a component of the AP-1 transcription factor, which in turn regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.

Caption: JNK/SAPK signaling pathway activation.

p38/MAPK Signaling Pathway

Similar to the JNK pathway, the p38 MAPK pathway is activated by cellular stress and inflammatory signals. This cascade plays a crucial role in inflammation, cell cycle regulation, and apoptosis. Its activation involves a series of phosphorylations culminating in the activation of various transcription factors and protein kinases.

Caption: p38/MAPK signaling pathway activation.

This technical guide provides essential data and protocols for researchers working with this compound. The information presented here is intended to facilitate its effective use in both chemical synthesis and biological research.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-(-)-4-苄基-3-丙酰基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. This compound | 131685-53-5 [chemicalbook.com]

In-Depth Technical Guide: NMR Data for (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for the chiral auxiliary, (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone. This compound is a valuable tool in asymmetric synthesis, and a thorough understanding of its spectral characteristics is crucial for its effective application. This document presents tabulated NMR data, detailed experimental protocols for synthesis and data acquisition, and a logical workflow for NMR analysis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.33 | dd | J1 = 7.4, J2 = 7.6 | 2H | Aromatic CH |

| 7.29 | d | J = 6.9 | 1H | Aromatic CH |

| 7.21 | d | J = 7.4 | 2H | Aromatic CH |

| 4.67 | m | - | 1H | CH-N |

| 4.18 | m | - | 2H | O-CH₂ |

| 3.31 | dd | J1 = 13.3, J2 = 3.2 | 1H | Benzyl CH₂ |

| 2.96 | m | - | 2H | Propionyl CH₂ |

| 2.77 | dd | J1 = 13.3, J2 = 3.7 | 1H | Benzyl CH₂ |

| 1.21 | t | J = 7.4 | 3H | Propionyl CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 174.2 | Propionyl C=O |

| 153.5 | Oxazolidinone C=O |

| 135.2 | Aromatic C (quaternary) |

| 129.4 | Aromatic CH |

| 128.9 | Aromatic CH |

| 127.3 | Aromatic CH |

| 66.2 | O-CH₂ |

| 55.1 | CH-N |

| 37.8 | Benzyl CH₂ |

| 29.1 | Propionyl CH₂ |

| 8.6 | Propionyl CH₃ |

Note: The ¹³C NMR data is predicted data as experimental data was not available in the searched literature. Predicted data provides an expected range for the chemical shifts.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from (R)-4-benzyl-2-oxazolidinone.

Materials:

-

(R)-4-benzyl-2-oxazolidinone

-

Propionyl chloride

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-4-benzyl-2-oxazolidinone (1 equivalent) in anhydrous DCM or THF.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes.

-

Slowly add propionyl chloride (1.1 to 1.3 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.

NMR Sample Preparation and Data Acquisition

This section outlines a general procedure for preparing a sample for NMR analysis.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition Parameters (General):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Solvent: CDCl₃.

-

Temperature: 298 K (25 °C).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Approximately 16 ppm.

-

Number of scans: 16-64 (depending on concentration).

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: Approximately 220 ppm.

-

Number of scans: 1024 or more (due to the lower natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

NMR Data Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a chiral molecule like this compound.

References

The Architectural Precision of N-Acyloxazolidinones: A Crystallographic Guide for Drug Development

For Immediate Release

In the landscape of modern drug discovery and asymmetric synthesis, N-acyloxazolidinones stand as a cornerstone, prized for their role as chiral auxiliaries that enable the stereoselective synthesis of complex molecules. A deep understanding of their three-dimensional structure is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of the crystal structure of N-acyloxazolidinones, presenting key crystallographic data, detailed experimental protocols, and visualizations of their mechanism of action and synthetic applications.

Core Crystallographic Data of N-Acyloxazolidinones

The precise spatial arrangement of atoms within N-acyloxazolidinone derivatives dictates their reactivity and stereodirecting influence. X-ray crystallography has been instrumental in elucidating these structures. The following tables summarize key crystallographic parameters for several representative N-acyloxazolidinones, offering a comparative overview for researchers.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| 3-Acetyloxazolidin-2-one | C₅H₇NO₃ | Monoclinic | Pn | 6.9924(9) | 5.1635(4) | 8.1820(10) | 108.8310(14) | 279.60(5) | 2 | [1] |

| 3-Acetyloxazolin-2-one | C₅H₅NO₃ | Orthorhombic | Pbca | 6.8375(6) | 12.0213(10) | 14.2226(13) | - | 1169.04(18) | 8 | [1] |

| (2S,4S)-3-Acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one | C₁₁H₁₇NO₃ | Monoclinic | P2₁ | 6.0628(2) | 8.7653(3) | 11.4000(4) | 103.538(2) | 588.99(4) | 2 | [2] |

| (2S,4S)-3-(2-Bromobenzoyl)-2-tert-butyl-4-methylene-oxazolidin-5-one | C₁₅H₁₈BrNO₃ | Orthorhombic | P2₁2₁2₁ | 9.2156(2) | 9.60630(10) | 16.9080(3) | - | 1496.83(4) | 4 | [2] |

Table 1: Unit Cell Parameters of Selected N-Acyloxazolidinones.

A detailed examination of bond lengths and angles within the oxazolidinone core reveals a largely planar ring structure, with some puckering observed depending on the substituents.[2] This relative rigidity is a key factor in the effective shielding of one face of the enolate in asymmetric synthesis, leading to high diastereoselectivity.[3]

| Compound | Bond | Length (Å) | Bond Angle | Angle (°) | Torsion Angle | Angle (°) | Ref. |

| (2S,4S)-3-Acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one | C9-N1 | 1.372(2) | - | - | C1–N1–C9–O3 | 155.19(19) | [2] |

| (2S,4S)-3-(2-Bromobenzoyl)-2-tert-butyl-4-methylene-oxazolidin-5-one | - | - | N1 Bond-angle sum | 354.5 | C1–N1–C9–O3 | 164.7(2) | [2] |

| (2S,4S)-2-tert-Butyl-4-methyl-5-oxo-oxazolidine-3-carboxylic acid phenyl ester | - | - | N1 Bond-angle sum | 349.6 | C1–N1–C9–O3 | 158.9(3) | [2] |

Table 2: Selected Bond Lengths, Angles, and Torsion Angles of Chiral Oxazolidin-5-ones.

Experimental Protocols

The synthesis and crystallization of N-acyloxazolidinones are critical steps for their use as chiral auxiliaries and for obtaining high-quality crystals for X-ray diffraction.

General Synthesis of N-Acyloxazolidinones

A common and effective method for the acylation of chiral oxazolidinones involves the use of an acid anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4]

Materials:

-

Chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one)

-

Acid anhydride (e.g., propionic anhydride)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Anhydrous sodium sulfate

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve the chiral oxazolidinone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the acid anhydride to the solution.

-

Add a catalytic amount of DMAP to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Crystallization

Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation or by layering a poor solvent over a solution of the purified compound.

Procedure for Crystallization of 3-Acetyloxazolidin-2-one: [1]

-

Prepare a saturated solution of 3-acetyloxazolidin-2-one in a suitable solvent (e.g., a toluene extract).

-

Add a miscible anti-solvent (e.g., diethyl ether) dropwise until the solution becomes slightly turbid.

-

Allow the solution to stand at a reduced temperature (e.g., in a refrigerator or freezer).

-

Collect the resulting crystals by filtration.

Visualizing Key Processes

Graphviz diagrams provide a clear representation of the logical and experimental workflows involving N-acyloxazolidinones.

References

The Architect's Toolkit: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Chiral auxiliaries represent a foundational and robust strategy for achieving high levels of asymmetric induction, enabling the selective synthesis of a single enantiomer of a target molecule. This technical guide provides an in-depth exploration of the core principles, applications, and experimental methodologies of three of the most influential classes of chiral auxiliaries: Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, and Oppolzer's Camphorsultams.

Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate.[1] This covalent attachment induces a chiral environment, directing a subsequent chemical transformation to occur with high diastereoselectivity.[2] The newly formed diastereomers can often be separated, and upon cleavage of the auxiliary, the desired enantiomerically enriched product is obtained.[1] A key advantage of this methodology is that the auxiliary can often be recovered and reused, enhancing the overall efficiency of the process.[2]

The general workflow of an asymmetric synthesis employing a chiral auxiliary follows a three-step sequence:

-

Attachment: Covalent coupling of the chiral auxiliary to the substrate.

-

Diastereoselective Reaction: The key bond-forming reaction that creates the new stereocenter(s).

-

Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched product and recover the auxiliary.

Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, chiral oxazolidinones are among the most powerful and versatile chiral auxiliaries.[3] They are particularly effective in controlling the stereochemical outcome of enolate reactions, such as alkylations and aldol additions.[4] The stereoselectivity arises from the rigid chelated transition state formed upon enolization, where the substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate.[3]

Caption: Mechanism of stereoselective alkylation using an Evans' oxazolidinone auxiliary.

Quantitative Data for Evans' Oxazolidinone Auxiliaries

| Reaction Type | Substrate | Electrophile/Aldehyde | Diastereomeric Excess (de) | Reference |

| Alkylation | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 | [5] |

| Alkylation | N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Benzyl bromide | >99:1 | [6] |

| Aldol | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | [3] |

| Aldol | N-Butyryl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | 97:3 | [7] |

Experimental Protocols for Evans' Oxazolidinone Auxiliaries

Protocol 1: Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone [5]

-

Step 1: Enolate Formation. To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.05 eq, freshly prepared) dropwise. Stir the mixture at -78 °C for 30 minutes.

-

Step 2: Alkylation. Add allyl iodide (1.2 eq) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

-

Step 3: Work-up. Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

-

Step 4: Auxiliary Cleavage. The chiral auxiliary can be removed by hydrolysis with lithium hydroxide and hydrogen peroxide to afford the corresponding carboxylic acid.

Myers' Pseudoephedrine Amide Auxiliaries

Andrew G. Myers developed the use of pseudoephedrine as a practical and inexpensive chiral auxiliary.[8] Both enantiomers of pseudoephedrine are readily available.[8] Amides derived from pseudoephedrine undergo highly diastereoselective alkylations and aldol reactions.[8][9] The stereocontrol is believed to arise from a rigid, chelated enolate structure where the lithium cation coordinates to both the enolate oxygen and the hydroxyl group of the auxiliary, effectively blocking one face of the enolate.[8] The presence of lithium chloride is often crucial for achieving high levels of diastereoselectivity.[8]

Caption: Chelation-controlled transition state in Myers' asymmetric alkylation.

Quantitative Data for Myers' Pseudoephedrine Amide Auxiliaries

| Reaction Type | Substrate | Electrophile/Aldehyde | Diastereomeric Excess (de) | Reference |

| Alkylation | N-Propionyl-(1S,2S)-pseudoephedrine | Benzyl bromide | ≥99% | [10] |

| Alkylation | N-Butyryl-(1S,2S)-pseudoephedrine | Methyl iodide | 98% | [8] |

| Aldol | N-Propionyl-(1S,2S)-pseudoephedrine | Benzaldehyde | >95:5 (syn) | [11] |

| Conjugate Addition | N-Crotonyl-(1R,2R)-pseudoephedrine | Me₂CuLi | >98% | [12] |

Experimental Protocols for Myers' Pseudoephedrine Amide Auxiliaries

Protocol 2: Asymmetric Alkylation of a Pseudoephedrine Amide [8][10]

-

Step 1: Preparation. To a flame-dried, three-necked flask under argon, add anhydrous lithium chloride (6.0 eq) and anhydrous THF (to achieve 0.1 M final concentration of the amide). Cool the suspension to -78 °C.

-

Step 2: Enolate Formation. In a separate flask, prepare a solution of LDA by adding n-butyllithium (2.1 eq) to diisopropylamine (2.25 eq) in THF at -78 °C. Add this LDA solution to the LiCl suspension. Add a solution of the pseudoephedrine amide (1.0 eq) in THF to the cold LDA/LiCl mixture. Stir at -78 °C for 30 min, then warm to 0 °C for 10 min, and then to room temperature for 5 min before re-cooling to 0 °C.

-

Step 3: Alkylation. Add the alkyl halide (1.5-4.0 eq) to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Step 4: Work-up and Cleavage. Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry, and concentrate. The auxiliary can be cleaved by acidic or basic hydrolysis to yield the carboxylic acid, or by reduction with reagents like lithium amidotrihydroborate (LAB) to give the primary alcohol.[13]

Oppolzer's Camphorsultam Auxiliaries

Oppolzer's camphorsultams are a class of chiral auxiliaries derived from camphor, a readily available natural product.[14] These auxiliaries are particularly effective in a wide range of asymmetric transformations, including Diels-Alder reactions, aldol reactions, and alkylations.[14] The rigid bicyclic structure of the camphorsultam provides excellent steric shielding, leading to high levels of diastereoselectivity.[15] The stereochemical outcome is often rationalized by a chelated transition state where a Lewis acid coordinates to both the carbonyl oxygen and a sulfonyl oxygen.[15]

Caption: Lewis acid-chelated transition state in an Oppolzer's sultam-directed Diels-Alder reaction.

Quantitative Data for Oppolzer's Camphorsultam Auxiliaries

| Reaction Type | Substrate | Diene/Electrophile/Aldehyde | Diastereomeric Excess (de) | Reference |

| Diels-Alder | N-Acryloyl-(2R)-bornane-10,2-sultam | Cyclopentadiene | >99% (endo) | [15] |

| Diels-Alder | N-Crotonoyl-(2R)-bornane-10,2-sultam | Isoprene | 97% | [15] |

| Aldol | N-Propionyl-(2R)-bornane-10,2-sultam | Benzaldehyde | >98% (syn) | [16] |

| Alkylation | N-(Bromoacetyl)-(2R)-bornane-10,2-sultam | NaN₃ | >99% | [17] |

Experimental Protocols for Oppolzer's Camphorsultam Auxiliaries

Protocol 3: Asymmetric Diels-Alder Reaction with an N-Acryloylsultam [15]

-

Step 1: Reaction Setup. To a solution of the N-acryloyl-(2R)-bornane-10,2-sultam (1.0 eq) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere, add freshly distilled cyclopentadiene (3.0 eq).

-

Step 2: Lewis Acid Addition. Add a solution of diethylaluminum chloride (1.1 eq) in hexanes dropwise to the stirred reaction mixture.

-

Step 3: Reaction and Work-up. Stir the reaction at -78 °C for 3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 4: Auxiliary Cleavage. The chiral auxiliary can be removed by hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiAlH₄) to afford the corresponding carboxylic acid or alcohol, respectively. The auxiliary can be recovered.[15]

Conclusion

Chiral auxiliaries remain an indispensable tool in the arsenal of the synthetic chemist. The Evans', Myers', and Oppolzer auxiliaries, each with their unique structural features and modes of action, provide reliable and predictable methods for the construction of chiral molecules. Their continued application in the synthesis of complex natural products and pharmaceuticals underscores their enduring importance in both academic research and industrial drug development. The detailed protocols and quantitative data presented in this guide are intended to serve as a practical resource for scientists engaged in the pursuit of enantiomerically pure compounds.

References

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. york.ac.uk [york.ac.uk]

- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. synarchive.com [synarchive.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. orgsyn.org [orgsyn.org]

The Evans Auxiliary Derived from L-Phenylalanine: A Comprehensive Technical Guide for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the (S)-4-benzyl-2-oxazolidinone, an Evans auxiliary derived from the readily available amino acid L-phenylalanine. This powerful chiral auxiliary has become an indispensable tool in modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds with a high degree of predictability and control. This document details its synthesis, application in asymmetric alkylation and aldol reactions, and subsequent cleavage, providing researchers and professionals in drug development with the necessary information for its effective implementation.

Introduction

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation to one of two diastereomeric pathways. The Evans oxazolidinone auxiliaries, first popularized by David A. Evans, are among the most reliable and widely used chiral auxiliaries.[1] The (S)-4-benzyl-2-oxazolidinone, derived from L-phenylalanine, offers several advantages, including its crystalline nature, which facilitates purification, and the presence of a UV-active chromophore for easy detection.[2]

Synthesis of (S)-4-Benzyl-2-oxazolidinone

The most common route to (S)-4-benzyl-2-oxazolidinone begins with the reduction of L-phenylalanine to the corresponding amino alcohol, (S)-phenylalaninol, followed by cyclization.

Experimental Protocol: Synthesis of (S)-4-Benzyl-2-oxazolidinone

Step 1: Reduction of L-Phenylalanine to (S)-Phenylalaninol

-

A dry, 3-L, three-necked flask equipped with a mechanical stirrer and a reflux condenser is charged with 165 g (1.00 mol) of (S)-phenylalanine and 500 mL of anhydrous tetrahydrofuran (THF).

-

To this slurry, 123 mL (1.00 mol) of boron trifluoride etherate is added dropwise over 30 minutes with stirring. The mixture is then heated to reflux for 2 hours, resulting in a clear solution.

-

A 2.0 M solution of borane-dimethyl sulfide complex in THF (550 mL, 1.10 mol) is added carefully to the refluxing solution over 100 minutes. Vigorous gas evolution is observed.

-

After the addition is complete, the solution is refluxed for an additional 4 hours.

-

The reaction is cooled to room temperature, and the excess borane is quenched by the slow addition of 125 mL of a 1:1 THF/water solution, followed by 750 mL of 5 M aqueous sodium hydroxide.

-

The resulting biphasic mixture is refluxed for 12 hours, cooled, and the layers are separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-phenylalaninol as a white solid (typically 111–113 g, 73–75% yield).[3]

Step 2: Cyclization to (S)-4-Benzyl-2-oxazolidinone

-

A 1-L, three-necked flask equipped with a mechanical stirrer and a distillation head is charged with 151 g (1.00 mol) of (S)-phenylalaninol and 250 mL (2.06 mol) of diethyl carbonate.

-

The mixture is heated to 135°C in an oil bath with stirring until the solid dissolves.

-

Ethanol is distilled from the reaction mixture.

-

After cooling, the reaction mixture is diluted with 750 mL of dichloromethane and washed with 750 mL of water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give a white crystalline solid.

-

Recrystallization from a 2:1 ethyl acetate/hexane solution affords (S)-4-benzyl-2-oxazolidinone as large white plates (typically 136–138 g, 78–79% yield).[3]

N-Acylation of the Chiral Auxiliary

Prior to its use in asymmetric synthesis, the oxazolidinone auxiliary must be acylated. The following protocol describes the N-acylation with propionyl chloride to form (S)-4-benzyl-3-propionyloxazolidin-2-one, a common substrate for asymmetric alkylation and aldol reactions.

Experimental Protocol: N-Propionylation

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78°C under an argon atmosphere, n-butyllithium (1.05 eq, as a solution in hexanes) is added dropwise.

-

The resulting solution is stirred at -78°C for 30 minutes.

-

Propionyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at -78°C for 1 hour before being allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford (S)-4-benzyl-3-propionyloxazolidin-2-one.[4]

Asymmetric Alkylation

The enolates derived from N-acyl oxazolidinones undergo highly diastereoselective alkylation. The stereochemical outcome is dictated by the chelated Z-enolate, where the benzyl group of the auxiliary shields one face, directing the incoming electrophile to the opposite side.

Experimental Protocol: Asymmetric Alkylation with Benzyl Bromide

-

A solution of (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous THF is cooled to -78°C under an inert atmosphere.

-

A solution of sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78°C to form the sodium enolate.

-

Benzyl bromide (1.2 eq) is then added dropwise.

-

The reaction is stirred at -78°C for 2-4 hours.

-

The reaction is quenched at -78°C with a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature and is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The diastereomeric ratio can be determined by GC or NMR analysis of the crude product, which can then be purified by flash column chromatography.[5]

Quantitative Data for Asymmetric Alkylation

| Electrophile (R-X) | Base | Diastereomeric Ratio (S,S):(S,R) | Yield (%) |

| Allyl Iodide | NaHMDS | 98:2 | 61-77 |

| Benzyl Bromide | LDA | >98:2 | ~85 |

| Methyl Iodide | NaHMDS | ~90:10 | ~70 |

Note: Yields and diastereoselectivities are representative and can vary based on specific reaction conditions.[5][6]

Asymmetric Aldol Reaction

The Evans aldol reaction is a cornerstone of stereoselective synthesis, reliably producing syn-aldol products with high diastereoselectivity. The reaction proceeds through a chair-like Zimmerman-Traxler transition state of the boron Z-enolate.

Stereochemical Model: The Zimmerman-Traxler Transition State

The high diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model, which postulates a six-membered, chair-like transition state. The boron Z-enolate reacts with the aldehyde, which orients its largest substituent in a pseudo-equatorial position to minimize steric interactions. The benzyl group of the auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side.

Caption: Zimmerman-Traxler model for the Evans aldol reaction.

Experimental Protocol: Boron-Mediated Asymmetric Aldol Reaction

-

To a solution of (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous dichloromethane at -78°C under an argon atmosphere, dibutylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.2 eq).

-

The mixture is stirred at -78°C for 30 minutes, then warmed to 0°C and stirred for an additional 30 minutes to ensure complete formation of the boron enolate.

-

The solution is cooled back to -78°C, and isobutyraldehyde (1.5 eq) is added dropwise.

-

The reaction is stirred at -78°C for 20-30 minutes, then at 0°C for 1-2 hours.

-

The reaction is quenched at 0°C by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour at 0°C.

-

The organic solvents are removed under reduced pressure, and the aqueous residue is extracted with dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the syn-aldol adduct.[4]

Quantitative Data for Asymmetric Aldol Reactions

| Aldehyde (R'CHO) | R' | Yield (%) | Diastereoselectivity (syn:anti) |

| Isobutyraldehyde | Isopropyl | ~85-95 | >98:2 |

| Benzaldehyde | Phenyl | ~80-90 | >98:2 |

| Propionaldehyde | Ethyl | ~85 | >95:5 |

| Acetaldehyde | Methyl | ~75-85 | >95:5 |

Note: Yields and diastereoselectivities are representative and may vary based on specific reaction conditions and scale.[4]

Cleavage of the Chiral Auxiliary

A key advantage of the Evans auxiliary is its facile removal under various conditions to furnish a range of functionalities, often with recovery of the auxiliary for reuse.

Caption: Cleavage methods for the N-acyl oxazolidinone adduct.

Experimental Protocols for Cleavage

A. Hydrolytic Cleavage to Carboxylic Acids

-

The N-acyl oxazolidinone adduct (1.0 eq) is dissolved in a 3:1 mixture of THF and water and cooled to 0°C.

-

30% aqueous hydrogen peroxide (4.0 eq) is added dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

-

The reaction is stirred at 0°C for 2 hours, then warmed to room temperature and stirred for an additional 2 hours.

-

The excess peroxide is quenched by the addition of an aqueous solution of sodium sulfite.

-

The THF is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate to recover the chiral auxiliary.

-

The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid.

B. Reductive Cleavage to Primary Alcohols

-

To a solution of the N-acyl oxazolidinone adduct in anhydrous diethyl ether at 0°C, lithium borohydride (LiBH₄) is added.

-

The reaction is stirred at 0°C until completion (monitored by TLC).

-

The reaction is quenched by the careful addition of water.

-

The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.

-

The crude product is purified by chromatography to yield the chiral primary alcohol and the recovered auxiliary.

Conclusion

The Evans auxiliary derived from L-phenylalanine is a robust and versatile tool for asymmetric synthesis. Its ease of preparation, predictable stereochemical control in key carbon-carbon bond-forming reactions, and straightforward removal make it an invaluable asset for the synthesis of complex, enantiomerically pure molecules in both academic research and industrial drug development. The detailed protocols and quantitative data presented in this guide are intended to facilitate its successful application in the laboratory.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. york.ac.uk [york.ac.uk]

- 5. chemistry.williams.edu [chemistry.williams.edu]

- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]

Technical Guide: Safe Handling and Storage of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and key applications of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, a crucial chiral auxiliary in asymmetric synthesis and a modulator of key cellular signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol [1] |

| CAS Number | 131685-53-5[1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 44-46 °C[1] |

| Boiling Point | 396.6 °C at 760 mmHg[2] |

| Density | 1.2 ± 0.1 g/cm³[2] |

| Flash Point | 193.7 ± 19.3 °C[2] |

| Optical Rotation | [α]D²⁰ = -103 ± 5º (c=1 in EtOH)[1] |

| Solubility | Soluble in Chloroform, Ethanol.[3] |

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[4]

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[4]

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.[2][4]

Handling Procedures

-

Handle in a well-ventilated place.[2]

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools to prevent electrostatic discharge.[2]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke when using this product.[5]

Storage and Disposal

Proper storage is crucial to maintain the integrity of the compound.

Storage Conditions

-

Keep in a dry, cool, and well-ventilated place.[2][4] Recommended storage temperature is between 0-8 °C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal

-

Dispose of contents and container in accordance with local, regional, and national regulations.[5]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

First Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[5]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][5]

-

In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4][5]

-

If Inhaled: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]

Fire and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation.[5]

-

Environmental Precautions: Should not be released into the environment.[5]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[5]

Experimental Protocols

This compound is widely used as a chiral auxiliary in asymmetric synthesis, such as the Evans aldol reaction, to achieve high stereoselectivity.[6]

Asymmetric Aldol Reaction

This protocol describes the formation of a syn-aldol adduct using this compound.

Materials:

-

This compound

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Anhydrous solvent (e.g., THF)

-

n-Butyllithium (n-BuLi)

-

Propionyl chloride

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

-

Enolate Formation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.

-

Cool the solution to -78 °C.

-

Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.[6]

-

-

Aldol Addition:

-

Cool the solution back down to -78 °C.

-

Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldol adduct.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired syn-aldol adduct.

-

Mandatory Visualizations

Experimental Workflow: Asymmetric Aldol Reaction

Caption: A generalized workflow for performing an Evans asymmetric aldol reaction.

Signaling Pathway: Activation of JNK/p38 MAPK

This compound is used in the preparation of anisomycin analogues which are known activators of the JNK/SAPK1 and p38/SAPK2 pathways.[7][8] These pathways are critical in regulating cellular responses to stress, inflammation, and apoptosis.[9]

Caption: A simplified diagram of the JNK and p38 MAPK signaling cascades activated by anisomycin analogues.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 131685-53-5 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic anisomycin analogues activating the JNK/SAPK1 and p38/SAPK2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Functional Roles of JNK and p38 MAPK Signaling in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, a key chiral auxiliary in asymmetric synthesis. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document combines qualitative information with established principles of organic chemistry to predict solubility in a range of common organic solvents. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility data in their own laboratory settings.

Introduction to this compound

This compound is a widely used chiral auxiliary in organic synthesis, enabling the stereoselective formation of carbon-carbon bonds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, makes understanding its physical properties, such as solubility, crucial for reaction design, optimization, and purification. The compound is a white to light yellow crystalline powder with a melting point of approximately 44-46 °C.[1][2]

Predicted and Reported Solubility in Organic Solvents

The molecular structure of this compound, featuring a polar oxazolidinone ring and a nonpolar benzyl group, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational basis for predicting its solubility in various organic solvents.

Key Structural Features Influencing Solubility:

-

Polar Oxazolidinone Core: The lactam and carbonate functionalities within the oxazolidinone ring contain polar carbonyl groups and a nitrogen atom, capable of dipole-dipole interactions and hydrogen bonding with protic solvents.

-

Nonpolar Benzyl Group: The benzyl substituent introduces a significant nonpolar character to the molecule, favoring interactions with nonpolar solvents through van der Waals forces.

-

Propionyl Group: This acyl group adds to the overall size and contributes to the polarity of the imide linkage.

Based on these features and available qualitative data, the following table summarizes the expected and reported solubility of this compound in a selection of common organic solvents.

| Solvent | Solvent Polarity | Predicted/Reported Solubility | Rationale |

| Chloroform (CHCl₃) | Moderately Polar | Soluble [3] | The moderate polarity of chloroform can effectively solvate both the polar and nonpolar regions of the molecule. |

| Ethanol (C₂H₅OH) | Polar Protic | Soluble [3] | As a polar protic solvent, ethanol can engage in hydrogen bonding with the carbonyl oxygens of the oxazolidinone ring. |

| Dichloromethane (CH₂Cl₂) | Moderately Polar | Likely Soluble | Similar to chloroform, dichloromethane is a good solvent for many organic compounds with mixed polarity. A related, more hindered oxazolidinone showed some solubility in CH₂Cl₂.[4] |

| Ethyl Acetate (EtOAc) | Moderately Polar | Likely Soluble | Ethyl acetate is a versatile solvent capable of solvating a wide range of organic molecules. |

| Acetone ((CH₃)₂CO) | Polar Aprotic | Likely Soluble | The polar aprotic nature of acetone allows it to interact with the polar functionalities of the solute. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Likely Soluble | THF is a good solvent for many organic solids and is often used in reactions involving oxazolidinone auxiliaries. |

| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. A related oxazolidinone showed some solubility in DMF.[4] |

| Hexanes | Nonpolar | Likely Sparingly Soluble to Insoluble | The high polarity of the oxazolidinone ring is unlikely to be effectively solvated by the nonpolar alkane chains of hexanes. |

| Toluene | Nonpolar | Likely Moderately Soluble | The presence of the benzyl group in the solute may enhance solubility in aromatic solvents like toluene compared to aliphatic nonpolar solvents. |

| Methanol (CH₃OH) | Polar Protic | Likely Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a solid in a liquid solvent.[5]

Materials and Equipment:

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and a preliminary study may be needed to determine the optimal equilibration time. A common practice is to agitate for 24 to 48 hours.[6][7]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve by measuring the instrument response to a series of standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship between solvent polarity and the solubility of this compound.

Caption: A flowchart of the shake-flask method for determining solubility.

Caption: Relationship between solvent polarity and predicted solubility.

Conclusion

References

(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone: A Technical Guide to Commercial Availability, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral auxiliary, (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, a key reagent in asymmetric synthesis. This document details its commercial availability, typical purity specifications, and relevant experimental protocols. Furthermore, it explores its role in influencing signaling pathways, offering a valuable resource for researchers in organic synthesis and drug discovery.

Commercial Availability and Physical Properties

This compound is readily available from a variety of chemical suppliers. The compound is typically supplied as a white to off-white crystalline powder.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 131685-53-5 | [1][2] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1][2] |

| Molecular Weight | 233.26 g/mol | [1][2] |

| Melting Point | 44-46 °C | [1][2] |

| Optical Rotation | [α]₂₀/D ≈ -102° to -103° (c=1 in ethanol) | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Storage Conditions | 0-8 °C | [1] |

Purity Specifications from Commercial Suppliers

The purity of commercially available this compound is generally high, with most suppliers guaranteeing a purity of ≥98% or 99%. The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Enantiomeric excess (ee) is also a critical parameter, typically specified as ≥99% by chiral HPLC.

| Supplier | Stated Purity | Analytical Method |

| Chem-Impex | ≥ 99% | HPLC |

| Sigma-Aldrich | 99% | HPLC (for ee) |

| TCI America | ≥ 98.0% | Not Specified |

| Fisher Scientific | ≥ 98.0+% | Not Specified |

| Echemi | 99% (Chemical/Medical Grade) | Not Specified |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of the parent oxazolidinone, (R)-4-Benzyl-2-oxazolidinone. This precursor is synthesized from the readily available and relatively inexpensive amino acid, L-phenylalanine.

Step 1: Synthesis of (R)-4-Benzyl-2-oxazolidinone from L-Phenylalanine

A common synthetic route involves the reduction of L-phenylalanine to the corresponding amino alcohol, followed by cyclization.

-

Reduction of L-Phenylalanine: L-phenylalanine is reduced to (R)-2-amino-3-phenyl-1-propanol. A typical procedure involves the use of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Cyclization to (R)-4-Benzyl-2-oxazolidinone: The resulting amino alcohol is then cyclized. This can be achieved using reagents like diethyl carbonate in the presence of a base such as sodium ethoxide.

Step 2: Acylation to this compound

The final step is the acylation of the nitrogen atom of the oxazolidinone ring with propionyl chloride.

-

Protocol: To a solution of (R)-4-Benzyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at a reduced temperature (e.g., -78 °C), a strong base such as n-butyllithium is added to deprotonate the nitrogen. Subsequently, propionyl chloride is added to the reaction mixture. The reaction is then quenched, and the product is extracted and purified.

Purification

Purification of the final product is typically carried out by column chromatography on silica gel. The choice of eluent is crucial for obtaining high purity. A common solvent system is a mixture of hexanes and ethyl acetate.

Purity Determination by HPLC

While specific HPLC methods from suppliers are often proprietary, a general approach for determining the purity and enantiomeric excess of Evans' auxiliaries and their derivatives can be outlined.

-

For Purity Determination (Reversed-Phase HPLC):

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid.

-